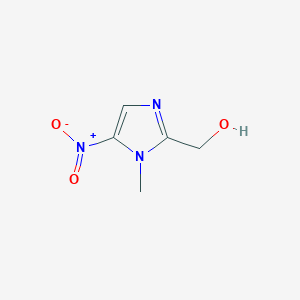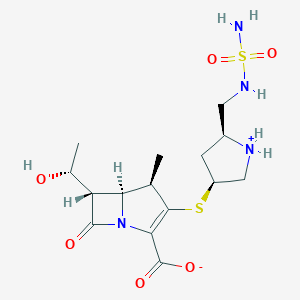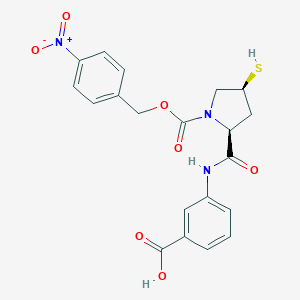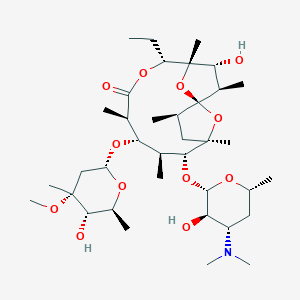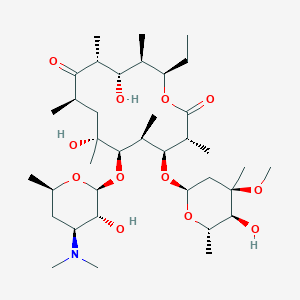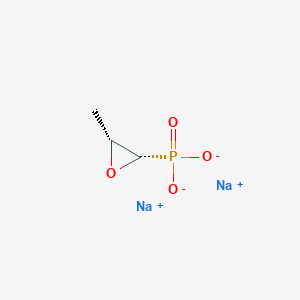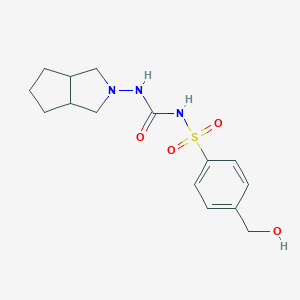
Methylhydroxygliclazide
Overview
Description
Methylhydroxygliclazide is a metabolite of the antidiabetic drug Gliclazide. It belongs to the family of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound is primarily found in individuals who have used or taken Gliclazide .
Mechanism of Action
- Gliclazide selectively binds to sulfonylurea receptors (SUR-1) on the surface of pancreatic beta cells .
- Notably, it does not bind to sulfonylurea receptors (SUR-2A) in the heart, providing cardiovascular protection .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methylhydroxygliclazide interacts with various enzymes and proteins in the body. It is formed through the action of the enzyme CYP2C9 on Gliclazide . This interaction involves the hydroxylation of Gliclazide, a process that contributes to the drug’s metabolism .
Cellular Effects
As a metabolite of Gliclazide, this compound may share some of its parent compound’s effects on cells. Gliclazide works primarily by stimulating β cells of the pancreas to release insulin . This effect on cell function impacts cell signaling pathways and cellular metabolism, particularly those involved in glucose regulation .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood but is likely related to its parent compound, Gliclazide. Gliclazide works by binding to the β cell sulfonyl urea receptor (SUR1), blocking the ATP sensitive potassium channels. This leads to a decrease in potassium efflux, resulting in depolarization of the β cells .
Temporal Effects in Laboratory Settings
It is known that Gliclazide, from which this compound is derived, has an elimination half-life of 10.4 hours . This suggests that the effects of this compound may also persist for several hours.
Metabolic Pathways
This compound is involved in the metabolic pathways of Gliclazide. It is one of the several inactive metabolites formed in the metabolism of Gliclazide, with CYP2C9 playing a key role in its formation .
Preparation Methods
Methylhydroxygliclazide is synthesized as a metabolite during the metabolism of Gliclazide in the human body. The primary enzyme involved in this process is Cytochrome P450 2C9 (CYP2C9), which catalyzes the hydroxylation of Gliclazide to form this compound . The synthetic route involves the hydroxylation of the benzenesulfonamide moiety of Gliclazide, resulting in the formation of this compound.
Chemical Reactions Analysis
Methylhydroxygliclazide undergoes several chemical reactions, including:
Oxidation: This compound can be oxidized to form Carboxygliclazide.
Hydroxylation: The primary reaction involved in its formation from Gliclazide.
Common reagents and conditions used in these reactions include Cytochrome P450 enzymes and appropriate cofactors. The major product formed from the oxidation of this compound is Carboxygliclazide .
Scientific Research Applications
Methylhydroxygliclazide has several scientific research applications, including:
Comparison with Similar Compounds
Methylhydroxygliclazide is similar to other metabolites of Gliclazide, such as Carboxygliclazide . it is unique in its specific hydroxylation pattern and its role in the metabolic pathway of Gliclazide. Other similar compounds include:
Carboxygliclazide: Another metabolite of Gliclazide formed through further oxidation.
Hydroxygliclazide: A related compound formed through hydroxylation.
These compounds share similar metabolic pathways but differ in their specific chemical structures and the enzymes involved in their formation.
Properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHVBQHVIUSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007515 | |
| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87368-00-1 | |
| Record name | Hydroxygliclazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


